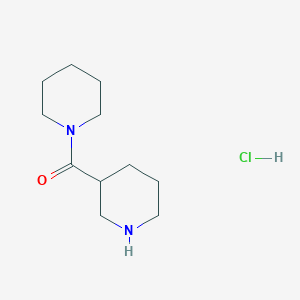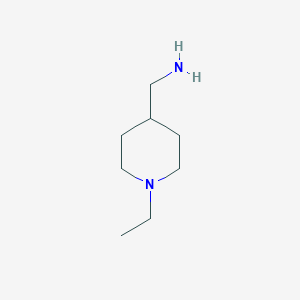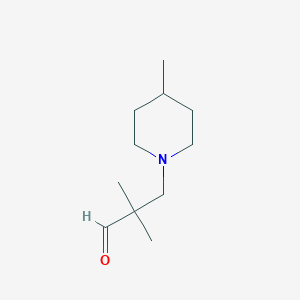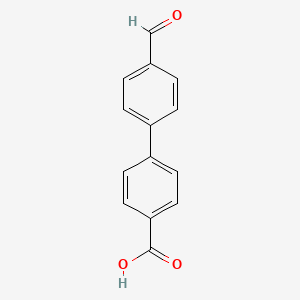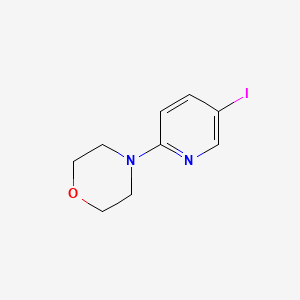
4-(5-Iodopyridin-2-yl)morpholine
Übersicht
Beschreibung
The compound "4-(5-Iodopyridin-2-yl)morpholine" is not directly mentioned in the provided papers. However, morpholine and its derivatives are a common theme across several studies, indicating the importance of morpholine-based structures in various chemical applications. Morpholine derivatives have been synthesized and studied for their structural properties, interactions, and potential applications in fields such as semiconductor technology and as intermediates for biologically active compounds .
Synthesis Analysis
The synthesis of morpholine derivatives is a multi-step process involving various chemical reactions such as condensation, nucleophilic substitution, and rearrangement reactions. For instance, a novel morpholinomethyl derivative was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Similarly, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . These studies demonstrate the complexity and precision required in the synthesis of morpholine derivatives.
Molecular Structure Analysis
The molecular structures of morpholine derivatives have been determined using various spectroscopic techniques and computational methods. For example, the crystal structure of a morpholinopyrrole derivative was determined by X-ray diffraction analysis . DFT studies have been used to elucidate the structure of a morpholinomethyl derivative and to calculate properties such as polarizability and hyperpolarizabilities . These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
Morpholine derivatives undergo a variety of chemical reactions, which can lead to the formation of new compounds with different properties. For instance, the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to the formation of different products depending on the substituents present on the oxazole ring . The pyrolysis of 4-aryl-5-morpholino-v-triazolines resulted in the formation of morpholinopyrroles, demonstrating the potential for unexpected reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The semiconductor nature and third-order nonlinear optical (NLO) activities of hybrid polymeric iodoplumbates constructed from morpholine derivatives have been detected, indicating their potential in electronic applications . The thermal behavior and nonlinear optical properties of a morpholinomethyl derivative were analyzed, showing its promise as a future NLO material . These properties are essential for the development of new materials with specific functionalities.
Wissenschaftliche Forschungsanwendungen
Pharmacophore for PI3K and PIKKs Inhibition
- 4-(Pyrimidin-4-yl)morpholines, including derivatives like 4-(5-Iodopyridin-2-yl)morpholine, are recognized as privileged pharmacophores for the inhibition of PI3K and PIKKs. This inhibition is crucial due to the morpholine oxygen's role in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. These morpholine derivatives are valuable as kinase hinge binders due to their ability to adopt a co-planar conformation with an adjacent aromatic core, a feature enhanced by the morpholine nitrogen's non-bonding pair of electrons interacting with the electron-deficient pyrimidine π-system (Hobbs et al., 2019).
Selective Suzuki-Miyaura Cross-Coupling Reaction
- 4-(5-Iodopyridin-2-yl)morpholine has been studied in the context of selective Suzuki-Miyaura cross-coupling reactions, particularly in synthesizing 8-aryl-substituted morpholines as intermediates of potential PI3K inhibitors. The selectivity of this reaction is highly dependent on various factors like the nature of the palladium catalyst, solvent, base, and temperature. This selective cross-coupling is significant in producing a variety of aryl and heteroaryl boronic acids coupled in high yield and selectivity (Chen, Yang, & Xie, 2009).
Palladium-Catalysed Aminocarbonylation
- The compound has been involved in palladium-catalysed aminocarbonylation reactions. Such reactions are crucial in forming amides and amination products, providing insights into the mechanistic details of aminocarbonylation. The reactivity of 4-(5-Iodopyridin-2-yl)morpholine in such contexts is indicative of its versatility in synthesizing a range of biologically relevant compounds (Takács et al., 2012).
Inhibitors of Phosphoinositide 3-Kinase
- Derivatives of 4-(5-Iodopyridin-2-yl)morpholine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). This makes them valuable in the study of compounds for potential use in xenograft models of tumor growth. The structure-activity relationship data from such studies demonstrate the utility of these compounds in therapeutic applications (Alexander et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-iodopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHFKCAFPUVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383636 | |
| Record name | 4-(5-Iodopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Iodopyridin-2-yl)morpholine | |
CAS RN |
470463-42-4 | |
| Record name | 4-(5-Iodopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Iodo-2-pyridyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)
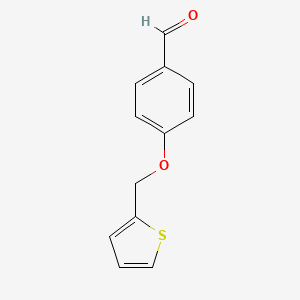
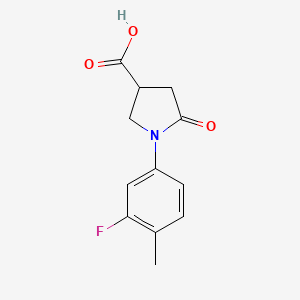
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)




